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GAS1 protein, Saccharomyces cerevisiae

cell wall biogenesis β-1,3-glucan branching fungal morphogenesis

GAS1 (Glycophospholipid-Anchored Surface protein from Saccharomyces cerevisiae is a glycosylphosphatidylinositol (GPI)-anchored plasma membrane glycoprotein belonging to Family GH72 of glycosidases/transglycosidases. It functions as a β-(1,3)-glucanosyltransferase (EC 2.4.1.-) that catalyzes the elongation and branching of β-(1,3)-glucan chains—the primary structural polysaccharide of the yeast cell wall—and is the predominant glucan-remodeling enzyme required during vegetative growth and reentry into the proliferative state.

Molecular Formula C20H23NO4
Molecular Weight 0
CAS No. 134192-87-3
Cat. No. B1178240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAS1 protein, Saccharomyces cerevisiae
CAS134192-87-3
SynonymsGAS1 protein, Saccharomyces cerevisiae
Molecular FormulaC20H23NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GAS1 Protein, Saccharomyces cerevisiae (CAS 134192-87-3): Core Structural and Functional Profile for Research Procurement


GAS1 (Glycophospholipid-Anchored Surface protein 1) from Saccharomyces cerevisiae is a glycosylphosphatidylinositol (GPI)-anchored plasma membrane glycoprotein belonging to Family GH72 of glycosidases/transglycosidases [1]. It functions as a β-(1,3)-glucanosyltransferase (EC 2.4.1.-) that catalyzes the elongation and branching of β-(1,3)-glucan chains—the primary structural polysaccharide of the yeast cell wall—and is the predominant glucan-remodeling enzyme required during vegetative growth and reentry into the proliferative state [2]. Encoded by the GAS1 gene (YMR307W), the 559-amino-acid precursor protein is organized into three modules: an N-terminal catalytic domain, a cysteine-rich domain, and a highly O-glycosylated serine-rich region, and is localized to the cell surface via its C-terminal GPI anchor [1][3]. Beyond its canonical cell wall function, GAS1 has been implicated in transcriptional silencing, rDNA stability maintenance, DNA damage response, and cytosolic proteostasis regulation [4][5].

Why GAS1 from Saccharomyces cerevisiae Cannot Be Functionally Substituted by Other GAS Family Paralogs or Fungal Orthologs


The S. cerevisiae GAS multigene family (GAS1–GAS5) exhibits pronounced developmental and biochemical specialization that precludes simple functional interchange. GAS2 and GAS4 are expressed exclusively during sporulation and are essential for spore wall assembly; they can replace Gas1p in vegetative growth only at near-neutral pH and fail to complement gas1Δ under standard acidic growth conditions [1]. GAS3 encodes a catalytically inactive protein that is the weakest-expressed paralog in vegetative growth [2]. GAS5, while co-expressed with GAS1 during vegetative growth, displays a distinctly different pH activity optimum (pH 3.5 vs. pH 4.5) [3]. Fungal orthologs—including Candida albicans Phr1/Phr2, Aspergillus fumigatus Gel1/Gel4, and Issatchenkia orientalis IoGAS1—share only approximately 60% amino acid sequence identity with ScGas1p and possess divergent stress-tolerance profiles [4]. These quantitative and qualitative differences in expression timing, pH dependence, catalytic competence, and stress-response coupling mean that substituting GAS1 with another family member or ortholog without experimental validation risks confounded phenotypic and biochemical readouts.

Quantitative Differentiation Evidence for GAS1 Protein, Saccharomyces cerevisiae: Comparator-Based Selection Data


Gas1p Is the Dominant β-(1,3)-Glucan Branching Enzyme: 70% Branching Reduction in gas1Δ vs. 15% in bgl2Δ

Gas1p is the principal enzyme responsible for β-(1,6)-branching on β-(1,3)-glucan chains in the S. cerevisiae cell wall. A systematic deletion-mutant screen quantified branching using permeabilized cells and UDP-(¹⁴C)glucose: the gas1Δ mutant exhibited a 70% reduction in branched oligomers compared to wild-type, whereas the bgl2Δ mutant (GH17 family) showed only a 15% reduction [1]. Recombinant Gas1p alone introduced β-(1,6)-branching on linear β-(1,3)-oligomers following its elongase activity, demonstrating dual catalytic function [1]. Gas2p and Aspergillus fumigatus Gel4p also possess CBM43-dependent dual activity, but Gas1p is the predominant branching catalyst in vegetative cells [1][2].

cell wall biogenesis β-1,3-glucan branching fungal morphogenesis

pH Optimum Divergence Within the GAS Family: Gas1p (pH 4.5) Distinguished from Gas5p (pH 3.5) and Gas2p/Gas4p (pH 5–6)

Using a fluorescence-based transglycosylating assay with laminarin as glucanosyl donor and sulforhodamine-labeled laminarioligosaccharides (SR-LamOS, DP≥5) as acceptors, the pH optima of all five S. cerevisiae Gas proteins were determined [1]. Gas1p (vegetative growth) showed maximum activity at pH 4.5, while the co-expressed Gas5p peaked at pH 3.5 [1]. In contrast, the sporulation-specific Gas2p and Gas4p were most active between pH 5 and 6—near-neutral conditions matching the spore wall assembly environment [1][2]. Gas3p was confirmed to be catalytically inactive across all tested pH values [3]. This biochemical differentiation parallels the physiological specialization: Gas2p and Gas4p can replace Gas1p in vegetative growth only at near-neutral pH, not under standard acidic conditions [2].

enzyme kinetics pH optimum GAS family specialization

Gas1p Exhibits Complete Thermal Refolding and Contains Five Intrachain Disulfide Bonds—a Distinctive Stability Feature Among GH72 Enzymes

Thermal denaturation studies on purified recombinant soluble Gas1p produced in P. pastoris demonstrated that Gas1p is highly resistant to heat denaturation and undergoes complete refolding following heat treatment [1]. Biochemical analysis further established that Gas1p contains five intrachain disulfide bonds [1]. Site-directed mutagenesis identified C74 as an essential residue: the Gas1-C74S substitution completely abolished the ability to complement the gas1 null mutant phenotype in S. cerevisiae, indicating that C74 is indispensable for proper folding and maturation [1][2]. This combination of complete thermal refolding capacity and a structurally critical disulfide network has not been reported for the other GAS paralogs (Gas2–Gas5) or for the orthologous Phr1/Phr2 proteins from Candida albicans in comparative studies [2].

protein stability thermal denaturation disulfide bond GH72 family

Differential Acid-Stress Tolerance: ScGAS1 Overexpression Improves Ethanol Production Under Acid Stress, but IoGAS1 Confers Superior Combined Stress Tolerance

Overexpression of ScGAS1 in S. cerevisiae improved growth and ethanol production from glucose under acid stress (pH ~3.0) without added salt, yet the stress tolerance of the ScGAS1-overexpressing strain was quantitatively inferior to that of the IoGAS1-overexpressing strain (derived from Issatchenkia orientalis, sharing only 60% amino acid identity with ScGas1p) [1]. Furthermore, ScGAS1 overexpression did not confer tolerance to combined acid and salt stress, whereas IoGAS1 overexpression conferred tolerance to both stressors simultaneously [1]. In an independent industrial context, the GAS1 allele from the bioethanol strain PE-2 (harboring a non-synonymous A631G mutation absent in laboratory strains) improved cell viability of a low pH-susceptible strain by up to 12% after sulfuric acid wash [2], confirming GAS1 as a major causative locus for low-pH tolerance.

acid tolerance ethanol production industrial fermentation stress adaptation

GAS1 Deficiency Shortens Replicative Lifespan by ~20% and Enhances Basal UPR Activity: Distinct Aging-Related Roles Not Shared by All GAS Paralogs

Deletion of GAS1 (gas1Δ) in S. cerevisiae resulted in a decreased proliferation ability and a shorter replicative lifespan (RLS) relative to wild-type, with an approximately 20% reduction in RLS in the alpha strain [1][2]. The gas1Δ strain additionally exhibited enhanced basal activity of the unfolded protein response (UPR) even in the absence of exogenous ER stress [1]. Intriguingly, under high tunicamycin (Tm) stress (1.0 μg/mL), gas1Δ cells displayed increased proliferation compared to wild-type, and the survival of gas1Δ cells was dependent on both IRE1 and HAC1—the two upstream UPR modulators [1]. Conversely, GAS1 overexpression caused sensitivity to low Tm concentration (0.25 μg/mL) [1]. In a parallel study, catalytic inactivation of Gas1 via the gas1-E161Q mutation inhibited the MAGIC (mitochondrial as guardian in cytosol) proteostasis pathway but did not affect mitochondrial localization, demonstrating that the glucanosyltransferase activity of Gas1 is specifically required for cytosolic proteostasis regulation [3].

replicative lifespan aging ER stress UPR proteostasis

Gas1p Regulates Sir2-Mediated rDNA Silencing and DNA Damage Response via Its Catalytic Activity—a Nuclear Function Absent in Sporulation-Specific Paralogs

The gas1Δ mutation increases rDNA silencing in a Sir2-dependent manner, induces nuclear localization of the stress-responsive transcription factors Msn2/4, and stimulates PNC1 expression (encoding a nicotinamidase that activates Sir2) [1]. These effects are phenocopied by treatment with the cell wall-damaging agent Congo red or by catalytically inactivating Gas1, indicating that the glucanosyltransferase enzymatic activity—not merely the presence of the protein—is required for normal silencing [1]. Furthermore, loss of GAS1 leads to broad DNA damage sensitivity with reduced Rad53 phosphorylation and defective cell cycle checkpoint activation following genotoxin exposure; deletion of SAS3 (encoding a histone H3 acetyltransferase) in the gas1Δ background restores both Rad53 phosphorylation and checkpoint activation [2]. These nuclear and DNA damage response functions are specific to the vegetative Gas1 protein and are not exhibited by the sporulation-specific paralogs Gas2 and Gas4 [2][3].

transcriptional silencing rDNA stability Sir2 DNA damage checkpoint chromatin

Optimal Research and Industrial Application Scenarios for GAS1 Protein, Saccharomyces cerevisiae


Antifungal Drug Target Discovery: High-Throughput Screening Against Gas1p β-(1,3)-Glucanosyltransferase Activity

Gas1p is the primary β-(1,3)-glucan branching and elongating enzyme in the fungal cell wall, and its deletion causes a 70% reduction in branched glucan oligomers—far exceeding the 15% reduction observed with bgl2Δ [1]. The validated fluorescence-based transglycosylase assay using laminarin donor and sulforhodamine-labeled LamOS acceptors enables quantitative screening of GH72 inhibitors [2]. Because Gas1p belongs to Family GH72, which includes virulence-essential orthologs in Candida albicans (Phr1/Phr2) and Aspergillus fumigatus (Gel1/Gel4), inhibitor hits identified against recombinant ScGas1p can be cross-tested against pathogenic fungal orthologs in a pipeline approach. The documented five-disulfide-bond architecture and complete thermal refolding capacity of Gas1p [3] make it a biophysically robust reagent for crystallography and fragment-based lead discovery campaigns.

Industrial Yeast Strain Engineering for Low-pH Bioethanol Fermentation

ScGAS1 overexpression improves growth and ethanol production from glucose under acid stress (pH ~3.0), and the industrial PE-2 GAS1 allele (harboring the A631G non-synonymous mutation) improves cell viability of susceptible strains by up to 12% after sulfuric acid wash [4][5]. For strain engineering programs targeting acid-tolerance phenotypes in first- and second-generation bioethanol processes, ScGAS1 is the appropriate genetic scaffold. Researchers should note, however, that ScGAS1 does not confer combined acid/salt tolerance; if dual-stress tolerance is required, the Issatchenkia orientalis IoGAS1 ortholog (60% identity) should be evaluated as an alternative [4].

Aging and Proteostasis Research: GAS1 as a Genetic Tool Linking Cell Wall Integrity to Cytosolic Protein Quality Control

GAS1 deletion shortens replicative lifespan by approximately 20% and enhances basal UPR activity [6][7]. The catalytic E161Q mutant specifically inhibits the MAGIC proteostasis pathway without affecting mitochondrial localization, providing a clean separation-of-function allele for dissecting cell wall-to-proteostasis signaling [8]. These tools—gas1Δ, GAS1 OE, and gas1-E161Q—enable researchers to probe the mechanistic connection between cell surface integrity sensing, ER stress signaling (IRE1/HAC1-dependent), and cytosolic protein degradation pathway selection (MAGIC vs. UPS), a functional intersection unique to GAS1 among the five yeast GAS paralogs.

Chromatin and DNA Damage Response Studies: Gas1p as a Cell Wall-to-Nucleus Signaling Mediator

Gas1p catalytic activity is required for normal transcriptional silencing at the rDNA locus and for DNA damage checkpoint activation via Rad53 phosphorylation [9][10]. The gas1Δ mutant exhibits broad genotoxin sensitivity and reduced Rad53 phosphorylation; deletion of the histone acetyltransferase SAS3 restores both phenotypes [10]. This creates a unique experimental system for investigating how cell wall damage signals are transduced to chromatin-modifying complexes. The sporulation-specific paralogs Gas2 and Gas4 cannot substitute for Gas1p in these nuclear functions, making GAS1 the mandatory genetic background for such studies.

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